

1-Phenyl-2-pyrazin-2-ylethanone CAS number 40061-45-8

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Compound of Interest

Compound Name: 1-Phenyl-2-pyrazin-2-ylethanone

Cat. No.: B1348525

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An In-Depth Technical Guide to **1-Phenyl-2-pyrazin-2-ylethanone** (CAS 40061-45-8)

Abstract

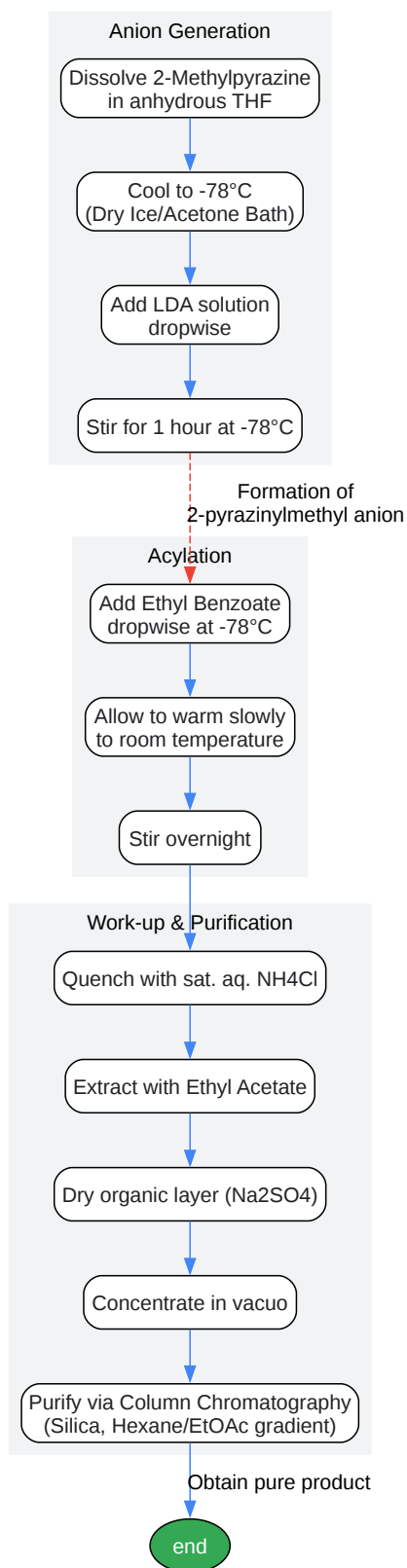
1-Phenyl-2-pyrazin-2-ylethanone (CAS: 40061-45-8), also known as Phenacyl pyrazine, is a heterocyclic ketone incorporating both a phenyl and a pyrazine moiety. While specific research on this compound is limited, its structural motifs are of significant interest in medicinal chemistry and materials science. The pyrazine ring is a well-established pharmacophore found in numerous biologically active compounds and approved drugs.^[1] This guide provides a comprehensive technical overview of **1-Phenyl-2-pyrazin-2-ylethanone**, synthesizing available data with established principles of organic chemistry. It covers physicochemical properties, proposes a logical synthetic pathway based on established pyrazine chemistry, outlines expected analytical characterization methods, and discusses potential applications derived from the known biological activities of related pyrazine structures. This document is intended for researchers, chemists, and drug development professionals seeking to understand and potentially utilize this compound in their work.

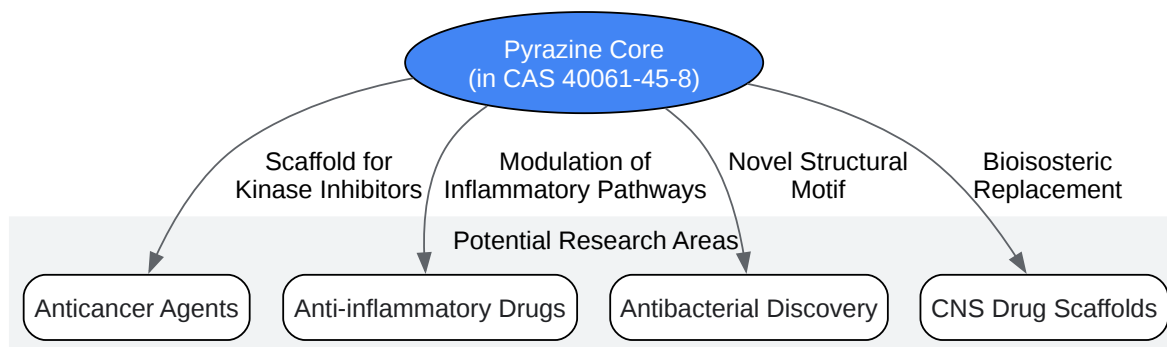
Molecular Structure and Physicochemical Properties

1-Phenyl-2-pyrazin-2-ylethanone is an aromatic ketone with the molecular formula $C_{12}H_{10}N_2O$.^{[2][3]} The structure features a central ethanone bridge connecting a phenyl ring to the C-2 position of a pyrazine ring. This arrangement provides a rigid yet conformationally

significant scaffold, with the electronic properties of the pyrazine ring influencing the reactivity of the adjacent carbonyl group.

Diagram: Chemical Structure





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